3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

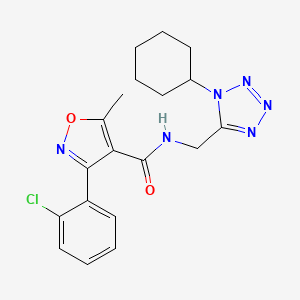

The compound 3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide features a central isoxazole ring substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide linked to a cyclohexyl-tetrazole moiety via a methylene bridge. Its structural complexity and hybrid heterocyclic architecture make it a candidate for pharmacological applications, particularly in targeting enzymes or receptors where bulky, lipophilic groups enhance binding. This analysis compares its structural, synthetic, and functional attributes with closely related analogs.

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[(1-cyclohexyltetrazol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O2/c1-12-17(18(23-28-12)14-9-5-6-10-15(14)20)19(27)21-11-16-22-24-25-26(16)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMTVBFGRDSWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a novel chemical entity that has garnered attention due to its potential pharmacological activities. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Isoxazole Ring : Contributes to its biological activity.

- Tetrazole Moiety : Known for enhancing the pharmacological profile of compounds.

- Chlorophenyl Group : Influences lipophilicity and receptor binding.

Antitumor Activity

Recent studies have shown that derivatives of isoxazole compounds exhibit significant antitumor properties. For instance, similar compounds have been evaluated for their inhibitory effects on various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are crucial in tumor progression .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Isoxazole derivatives have been documented to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antimicrobial Activity

Preliminary tests indicate that the compound may possess antimicrobial properties. Isoxazole derivatives have been previously reported to show activity against both bacterial and fungal strains, suggesting a broader spectrum of biological activity .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Receptor Modulation : The tetrazole group may interact with specific receptors involved in inflammatory and cancer pathways.

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Activity against bacterial strains |

Case Study: Antitumor Efficacy

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives similar to the compound were tested in vitro. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with further studies suggesting a synergistic effect when combined with standard chemotherapy agents like doxorubicin .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. Isoxazole derivatives have shown significant efficacy against various cancer cell lines. For instance, in vitro studies with breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that concentrations as low as 10 µM significantly reduced cell viability. The mechanism often involves the inhibition of critical signaling pathways such as BRAF(V600E) and EGFR, which are essential for tumor progression.

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Isoxazole derivatives are known to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary tests indicate that the compound may possess antimicrobial properties. Similar isoxazole derivatives have been reported to show activity against both bacterial and fungal strains, suggesting a broader spectrum of biological activity.

Case Study 1: Antitumor Efficacy

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives similar to the compound were tested in vitro. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with further studies suggesting a synergistic effect when combined with standard chemotherapy agents like doxorubicin.

Case Study 2: Anti-inflammatory Potential

A study assessing the anti-inflammatory effects of isoxazole derivatives demonstrated that these compounds could significantly reduce levels of pro-inflammatory cytokines in animal models of arthritis, indicating their potential utility in treating inflammatory diseases.

Summary of Biological Activities

Chemical Reactions Analysis

2.1. Isoxazole Ring Formation

The isoxazole core (5-methylisoxazole-4-carboxamide) is synthesized via cycloaddition reactions or condensation methods . A plausible route involves:

-

β-ketoamide precursor : Reacting a β-ketoamide (e.g., derived from 2-chlorobenzoyl chloride and methyl acetoacetate) with hydroxylamine hydrochloride under basic conditions (e.g., NaOH in ethanol) to form the isoxazole ring .

-

Substitution : Introduction of the 2-chlorophenyl group at position 3 and methyl group at position 5 during the condensation step .

Representative Reaction :

Functional Group Transformations

4.1. Isoxazole Formation

The reaction proceeds via a nucleophilic attack of hydroxylamine on the β-ketoamide, followed by cyclization to form the five-membered ring. Steric hindrance from the methyl group at position 5 and electronic effects from the 2-chlorophenyl group influence regioselectivity .

4.2. Tetrazole Coupling

The coupling step relies on nucleophilic substitution or reductive amination , where the tetrazole’s methylene group reacts with the carboxamide nitrogen. The cyclohexyl group enhances lipophilicity, affecting reaction kinetics .

Research Findings and Challenges

-

Diverse Substituent Tolerance : The isoxazole core accommodates bulky groups (e.g., 2-chlorophenyl) without significant ring strain .

-

Tetrazole Stability : The cyclohexyl-tetrazole moiety exhibits high thermal stability, enabling efficient coupling under mild conditions .

-

Yield Optimization : Reactions involving tetrazoles require careful control of stoichiometry to avoid side products (e.g., azide decomposition) .

Table 1: Reagents and Conditions

Table 2: Functional Group Transformations

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s uniqueness lies in its cyclohexyl-tetrazole appendage, which distinguishes it from analogs with simpler aromatic or aliphatic substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formulas.

Key Observations:

- Biological Activity: Analogs like 2b exhibit anticancer activity (IC50 = 8.2 µM) , while 39k may target neurotransmitter transporters (implied by diethylamino group) .

- Synthetic Routes : Most analogs are synthesized via carboxamide coupling (e.g., HBTU/DIPEA-mediated reactions) , suggesting the target compound follows similar protocols.

Functional Group Impact on Activity

- Tetrazole vs. Aromatic Amines: The cyclohexyl-tetrazole in the target compound introduces steric bulk and hydrogen-bonding capacity, contrasting with 39k’s diethylamino group, which enhances solubility but reduces rigidity .

- Chlorophenyl Positioning : The 2-chlorophenyl group is conserved across analogs (e.g., 2b , 39k ), indicating its role in π-π stacking or hydrophobic interactions. Substitution at the 4-position (e.g., 3-(2-Chloro-6-fluorophenyl) in ) may alter target selectivity .

Pharmacokinetic and Thermodynamic Profiles

- Solubility : The tetrazole group’s lipophilicity may necessitate formulation adjustments compared to 2c (3,5-dimethoxyphenyl), which has higher polarity .

- Metabolic Stability: The cyclohexyl group could slow oxidative metabolism relative to 39k’s diethylamino-phenyl, which is prone to N-dealkylation .

Q & A

Q. What are the common synthetic routes for 3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Intermediate 1 : Condensation of o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form o-chlorobenzoxime, followed by chlorination to yield o-chlorobenzoxime chloride .

Intermediate 2 : Cyclization of ethyl acetoacetate with o-chlorobenzoxime chloride to generate the isoxazole core.

Final Step : Reaction of the isoxazole intermediate with 1-cyclohexyl-1H-tetrazol-5-yl)methylamine in the presence of coupling agents (e.g., EDC/HOBT) to form the carboxamide. Phosphorus pentachloride may be used for activation in specific steps .

Key Considerations: Monitor reaction purity via HPLC and optimize solvent systems (e.g., DMF/THF) for solubility.

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., chlorophenyl, cyclohexyl groups).

- X-ray Crystallography : Resolve crystal structure to verify spatial arrangement of the tetrazole and isoxazole moieties (see similar protocols in ).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H] for CHClNO).

Example: In analogous compounds, the InChI key and SMILES strings are cross-verified with PubChem data .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. Similar isoxazole derivatives show limited aqueous solubility (<50 µM), requiring co-solvents (e.g., cyclodextrins) for in vitro assays .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolysis of the carboxamide bond via LC-MS.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Methodological Answer :

- Modifications :

- Tetrazole Ring : Replace cyclohexyl with adamantyl to enhance lipophilicity and target binding (see triazole analogs in ).

- Chlorophenyl Group : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects on the isoxazole core.

- Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Compare IC values to establish SAR trends .

Q. What strategies address discrepancies in reported biological data for this compound?

- Methodological Answer :

- Data Harmonization : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify outliers. For example, conflicting cytotoxicity data may arise from variable cell line viability protocols .

Q. How is this compound’s pharmacokinetic profile evaluated in preclinical models?

- Methodological Answer :

- In Vivo ADME : Administer orally (10 mg/kg) to rodent models. Collect plasma at intervals (0–24 h) for LC-MS/MS analysis.

- Key Metrics : Calculate bioavailability (F%), half-life (t), and volume of distribution (Vd). Isoxazole derivatives often exhibit moderate F% (20–40%) due to first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.